molecular formula C25H18FNO4 B11035119 (1Z)-8-fluoro-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-8-fluoro-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11035119
M. Wt: 415.4 g/mol
InChI Key: KLXKSWIWRRYUKP-WQRHYEAKSA-N
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Description

  • This compound is a complex heterocyclic molecule with a fused quinoline and chromone (coumarin) system.
  • Its IUPAC name is (2-oxo-2H-chromen-3-yl)acetic acid .
  • The structure consists of a quinoline ring fused to a chromone ring, with a carboxylic acid group attached.
  • It exhibits interesting biological properties due to its unique structure.
  • Preparation Methods

    • Synthetic routes for this compound involve the condensation of appropriate precursors.
    • One method involves the reaction of 4-dimethylaminobenzaldehyde with 4-methyl-1-{2-oxo-2-[4-(2-oxo-2H-chromen-3-yl)phenyl]ethyl}pyridinium bromide.
    • The latter intermediate is synthesized via the Meerwein reaction of coumarin with 4-acetylphenyldiazonium chloride, followed by bromination and quaternization with 4-methylpyridine.
    • Industrial production methods may vary, but these synthetic steps provide a starting point .
  • Chemical Reactions Analysis

    • This compound can undergo various reactions:

        Oxidation: The carbonyl group in the chromone ring can be oxidized.

        Reduction: Reduction of the carbonyl group or other functional groups.

        Substitution: Substitution reactions at various positions.

    • Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
    • Major products depend on the specific reaction conditions and substituents.
  • Scientific Research Applications

      Chemistry: Used as a model compound for studying heterocyclic reactions.

      Biology: Investigated for potential bioactivity due to its unique structure.

      Medicine: May have applications in drug discovery.

      Industry: Potential use in dye synthesis or materials science.

  • Mechanism of Action

    • The exact mechanism isn’t well-documented, but it likely interacts with biological targets due to its fused ring system.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds include other quinoline derivatives, chromones, and coumarins.
    • Its uniqueness lies in the combination of quinoline and chromone moieties.

    Properties

    Molecular Formula

    C25H18FNO4

    Molecular Weight

    415.4 g/mol

    IUPAC Name

    (3Z)-6-fluoro-9,11,11-trimethyl-3-[2-oxo-2-(2-oxochromen-3-yl)ethylidene]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

    InChI

    InChI=1S/C25H18FNO4/c1-13-12-25(2,3)27-22-16(13)9-15(26)10-17(22)18(23(27)29)11-20(28)19-8-14-6-4-5-7-21(14)31-24(19)30/h4-12H,1-3H3/b18-11-

    InChI Key

    KLXKSWIWRRYUKP-WQRHYEAKSA-N

    Isomeric SMILES

    CC1=CC(N2C3=C1C=C(C=C3/C(=C/C(=O)C4=CC5=CC=CC=C5OC4=O)/C2=O)F)(C)C

    Canonical SMILES

    CC1=CC(N2C3=C1C=C(C=C3C(=CC(=O)C4=CC5=CC=CC=C5OC4=O)C2=O)F)(C)C

    Origin of Product

    United States

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